molecular formula C12H22O B1616973 2,2,5,6,6-Pentamethylhept-4-en-3-one CAS No. 3205-31-0

2,2,5,6,6-Pentamethylhept-4-en-3-one

Cat. No. B1616973
CAS RN: 3205-31-0
M. Wt: 182.3 g/mol
InChI Key: JDSKGLJSYUSELX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

1. Biochemical Analysis and Drug Interaction Studies

Studies involving 2,2,5,6,6-pentamethylhept-4-en-3-one have explored its interactions with nucleic acids. For instance, the electrochemical DNA biosensor was used for testing compounds including pentamidine analogs for their efficacy as DNA-interacting compounds, although none surpassed the original drug pentamidine in dsDNA binding strength (Szpakowska et al., 2006).

2. Material Science and Polymer Analysis

In material science, the compound has been utilized in the analysis of olefin end groups in commercial polybutenes. This was achieved using model compounds like 2,3,4,6,6-pentamethylhept-2-ene, aiding in understanding the structure and formation of these materials (Argo et al., 2000).

3. Organic Chemistry and Synthesis

In the field of organic chemistry, this compound plays a role in understanding reaction mechanisms and synthesizing new compounds. For instance, research on enantioselective photocyclization reactions in organic compounds has been conducted, examining how certain structures influence reaction outcomes and yield (Bach et al., 2003). Additionally, studies on cyclization of unsaturated amidyl radicals have provided insights into the synthesis of lactams and nitrogen-containing heterocycles, crucial for pharmaceutical development (Yu et al., 2007).

4. Molecular Docking and Chemical Reactivity Studies

Molecular docking studies, such as those exploring the antibacterial activities of compounds like 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, have used 2,2,5,6,6-pentamethylhept-4-en-3-one. These studies aim to understand how certain molecular structures interact with bacterial proteins, contributing to the development of new antibacterial drugs (Deghady et al., 2021).

5. Photocatalysis and Photochemical Studies

In photocatalysis, studies on the photochemistry of related compounds like 1-acetoxy-2-(pent-4-enoyl)cyclopentenes have been conducted. These research efforts help in understanding the mechanisms and applications of photocatalysis in synthetic chemistry (Seto et al., 1984).

properties

IUPAC Name

2,2,5,6,6-pentamethylhept-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-9(11(2,3)4)8-10(13)12(5,6)7/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSKGLJSYUSELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310632
Record name 2,2,5,6,6-pentamethylhept-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,6,6-Pentamethylhept-4-en-3-one

CAS RN

3205-31-0
Record name 2,2,5,6,6-pentamethylhept-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
VV Kurdyukov, AA Ishchenko, MA Kudinova… - Chemistry of …, 1987 - Springer
2,4-di-tert-butyl-6-methylpyrilium and -thiopyrilium salts were synthesized. From them were obtained symmetrical tetra-tert-butyl substituted α-pyrilocarbo- and dicarbocyanines and their …
EE Van Tamelen, TH Whitesides - Journal of the American …, 1971 - ACS Publications
Results In the event, furan 2 rearranged smoothly under irradiation in pentane in almostquantitative yield to a mixture of two products in the approximate ratio of 20: 1. The major product…
Number of citations: 102 0-pubs-acs-org.brum.beds.ac.uk
LM Jackman, LM Scarmoutzos, BD Smith… - Journal of the …, 1988 - ACS Publications
An X-ray crystal structure of lithium 2, 3, 3-trimethylindolenide etherate shows it to be a disolvated dimer having a rj3-azaallyl-type structure. The structures of the salt in several solvents …
Number of citations: 59 0-pubs-acs-org.brum.beds.ac.uk
MJ Miller, MH Lyttle… - The Journal of Organic …, 1981 - ACS Publications
Reaction of cyclooctatetraene (COT) with tert-butyllithium provides a convenient synthesis offert-butyl-cyclooctatetraene, 4. As a byproduct of the reaction mixture, 1, 4-di-tert-…
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
IG Zenkevich, EV Eliseenkov… - Journal of Structural …, 2013 - Springer
As a result of a joint interpretation of mass spectra and gas chromatographic retention indices more than ten products of free radical chlorination of methyl-tert-butyl ketone are identified. …
R Knorr, M Knittl, C Behringer… - The Journal of …, 2017 - ACS Publications
Kinetic studies are a suitable tool to disclose the role of tiny reagent fractions. The title compound 2 reacted in a kinetic reaction order of 0.5 (square root of its concentration) with an …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
D Chen, Y Hua, H Xia - Chemical Reviews, 2020 - ACS Publications
Since the prediction of the existence of metallabenzenes in 1979, metallaaromatic chemistry has developed rapidly, due to its importance in both experimental and theoretical fields. …
Number of citations: 115 0-pubs-acs-org.brum.beds.ac.uk

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